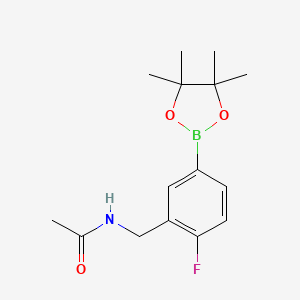

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide

Description

This compound is a boronic ester-functionalized acetamide derivative, characterized by a fluorine substituent at the 2-position and a pinacol boronate group at the 5-position of the benzyl moiety. Its molecular formula is C₁₆H₂₂BFNO₃ (based on structural analogs in and ). Boronic esters like this are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in drug discovery and materials science. The fluorine atom enhances metabolic stability and influences electronic properties, while the acetamide group provides hydrogen-bonding capacity, affecting solubility and target interactions .

Properties

IUPAC Name |

N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BFNO3/c1-10(19)18-9-11-8-12(6-7-13(11)17)16-20-14(2,3)15(4,5)21-16/h6-8H,9H2,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGDQVUQYTZURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The compound is typically synthesized via late-stage borylation of a halogenated precursor. Retrosynthetically, the molecule disconnects into:

Key Intermediates

-

5-Bromo-2-fluorobenzylacetamide : Synthesized via bromination of 2-fluorobenzylacetamide using N-bromosuccinimide (NBS) under radical conditions.

-

Bis(pinacolato)diboron : A stable boron reagent that transfers the pinacol boronic ester group under catalytic conditions.

Palladium-Catalyzed Borylation Methods

Standard Miyaura Borylation Protocol

The most widely reported method involves palladium catalysis using [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) as the catalyst. A representative procedure includes:

-

Reactants : 5-Bromo-2-fluorobenzylacetamide (1.0 eq), B₂pin₂ (1.1 eq), potassium acetate (3.0 eq).

-

Catalyst : PdCl₂(dppf) (0.1 eq).

-

Solvent System : 1,4-Dioxane/DMF (10:1 v/v).

This method achieves yields of 72–81%. The potassium acetate acts as a base to neutralize HBr generated during the reaction, preventing catalyst poisoning.

Solvent and Temperature Optimization

Comparative studies reveal solvent effects on reaction efficiency:

| Solvent System | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1,4-Dioxane/DMF | 100 | 81 | 12 |

| Toluene/DMSO | 110 | 68 | 14 |

| THF/NMP | 90 | 59 | 18 |

Polar aprotic solvents like DMF improve solubility of the boron reagent, while higher temperatures (>100°C) lead to partial decomposition of the acetamide group.

Iridium-Catalyzed C–H Borylation Approaches

Recent advancements in undirected C–H borylation using iridium catalysts offer an alternative route. A modified protocol based on involves:

-

Catalyst : Iridium(III) triflate with 2-aminophenanthroline ligands.

-

Substrate : 2-Fluoro-N-(5-bromobenzyl)acetamide.

-

Conditions : 65°C in cyclohexane with B₂pin₂ (2.0 eq).

This method achieves 45–50% yield with regioselectivity favoring the para position relative to the fluoro substituent. While less efficient than palladium-based methods, it eliminates the need for pre-functionalized bromo intermediates.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A published protocol details:

-

Reactants : 5-Bromo-2-fluorobenzylacetamide (0.4 mmol), B₂pin₂ (0.44 mmol).

-

Catalyst : PdCl₂(dppf) (0.04 mmol).

-

Conditions : 120°C in 1,4-dioxane/H₂O (3:1 v/v) under microwave irradiation (20 minutes).

-

Yield : 76% isolated yield.

This method reduces typical reaction times from 12 hours to 20 minutes while maintaining comparable yields.

Workup and Purification

Post-reaction processing typically involves:

-

Filtration : Removal of palladium residues via Celite filtration.

-

Extraction : Partitioning between ethyl acetate and water.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexanes (5–20% gradient) to isolate the product.

Critical purity parameters include:

-

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

-

Boronic Acid Content : <0.5% (determined by ¹¹B NMR).

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters for scale-up:

-

Residence Time : 30 minutes at 100°C.

-

Catalyst Loading : Reduced to 0.05 mol% via improved mass transfer.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Pd-Catalyzed Batch | 81 | 12 h | $$ | High |

| Ir-Catalyzed C–H | 48 | 24 h | $$$ | Moderate |

| Microwave-Assisted | 76 | 0.3 h | $$ | Limited |

| Continuous Flow | 78 | 0.5 h | $ | Industrial |

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Substitution: The fluorine atom on the benzyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation of the boronic ester group.

Substituted Benzyl Derivatives: Formed from nucleophilic aromatic substitution.

Scientific Research Applications

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide largely depends on the specific chemical reactions it undergoes. For example:

Suzuki-Miyaura Coupling: The boronic ester group reacts with aryl halides in the presence of a palladium catalyst, forming a carbon-carbon bond through a transmetalation step followed by reductive elimination.

Oxidation: The boronic ester is converted to a phenol through the action of an oxidizing agent, involving the formation of a boronate intermediate.

Substitution: The fluorine atom on the benzyl ring is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Target Compound : Fluorine at 2-position , boronate at 5-position (benzyl ring).

- N-(4-Fluoro-2-(Dioxaborolan-2-yl)Phenyl)Acetamide (CAS 1150271-55-8): Fluorine at 4-position, boronate at 2-position.

- N-(5-Fluoro-2-(Dioxaborolan-2-yl)Phenyl)Acetamide (CAS 1150271-67-2): Fluorine at 5-position , adjacent to the boronate. Proximity of electronegative fluorine may polarize the boronate group, enhancing reactivity in specific catalytic systems .

Functional Group Variations

- N-Ethyl-2-Fluoro-5-(Dioxaborolan-2-yl)Benzamide (): Replaces acetamide with an ethylamide group. Purity: 97% .

- N-[3-Chloro-4-(Dioxaborolan-2-yl)Phenyl]Acetamide (PN-0792, ): Chlorine substituent (strong electron-withdrawing group) at 3-position enhances boronate electrophilicity, favoring cross-couplings with electron-rich aryl halides. Purity: 98% .

Bis-Boronate Derivatives

- N-(3,5-Bis(Dioxaborolan-2-yl)Phenyl)Acetamide (): Dual boronate groups at 3- and 5-positions. This configuration enables sequential cross-couplings, useful in synthesizing conjugated polymers. Yield: 77% (vs. 93% for mono-boronate analogs) .

Physicochemical and Reactivity Profiles

- Solubility : Acetamide derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Fluorine at the 2-position (target) may reduce solubility in water compared to 4-fluoro analogs due to increased hydrophobicity .

- Stability : Boronic esters are moisture-sensitive. The target compound’s storage conditions are likely similar to CAS 1150271-55-8 (2–8°C, sealed) .

- Reactivity : Fluorine’s electron-withdrawing effect activates the boronate for transmetallation in Suzuki reactions. 2-Fluoro placement (target) may slow coupling kinetics compared to 4-fluoro isomers due to steric effects .

Biological Activity

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₂₁BFNO₃

- Molecular Weight : 293.14 g/mol

- CAS Number : 444120-95-0

- Appearance : White to light yellow powder

- Melting Point : 29.0 to 33.0 °C

Synthesis

The compound can be synthesized using various methods involving the reaction of 2-fluorobenzaldehyde with boronate esters under basic conditions. The synthesis pathway typically includes:

- Formation of the boronate ester.

- Reaction with the benzyl amine derivative.

- Acetylation to yield the final product.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Apoptosis induction |

| MCF7 (Breast) | 15.3 | Cell cycle arrest |

| HeLa (Cervical) | 10.8 | Inhibition of proliferation |

Enzyme Inhibition

The compound also acts as an inhibitor for specific kinases involved in cancer progression. For example, it has shown selectivity towards cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies

- In Vivo Studies : In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

- Mechanistic Studies : Research indicates that the compound may disrupt the interaction between CDK4/6 and cyclin D1, leading to cell cycle arrest in the G1 phase.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Bioavailability : Moderate to high when administered orally.

- Half-life : Approximately 4 hours in animal models.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses. However, further studies are needed to fully understand its safety in long-term use.

Q & A

Q. Methodological Answer :

- ¹H and ¹³C NMR : Confirm structure via characteristic peaks:

- Fluorine-induced splitting in aromatic protons (δ 6.8–7.5 ppm).

- Acetamide carbonyl at δ ~170 ppm in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) matching theoretical mass (e.g., C₁₆H₂₂BFNO₃: calc. 322.17).

- FT-IR : B–O stretching (1340–1310 cm⁻¹) and amide C=O (1650 cm⁻¹).

Q. Methodological Answer :

- Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) at –20°C. Use molecular sieves in storage vials.

- Light Sensitivity : Protect from UV light to prevent deborylation.

- Purity Monitoring : Regular NMR checks to detect hydrolysis (broad peaks at δ 7–8 ppm for boronic acid).

Advanced Note : Decomposition pathways include B–O bond cleavage; stabilize with pinacol or glycol additives .

Advanced: How to resolve contradictions in reported catalytic efficiencies for this compound’s synthesis?

Methodological Answer :

Contradictions may arise from:

- Catalyst Source : Commercial Pd catalysts (e.g., Pd(dppf)Cl₂ vs. Pd(OAc)₂) vary in activity.

- Ligand Ratios : Optimize ligand-to-metal ratios (e.g., 1:1 vs. 2:1) via kinetic studies.

- Solvent Effects : Polar aprotic solvents (DMF) may accelerate side reactions vs. THF.

Resolution Strategy :

Replicate conditions from (Pd(dppf)Cl₂, THF/H₂O, 80°C) and compare with alternative protocols .

Basic: What are the primary applications of this compound in medicinal chemistry?

Q. Methodological Answer :

- Protease Inhibitor Development : The boronate ester acts as a transition-state analog for serine proteases.

- PET Tracers : Fluorine-18 analogs (if isotopically labeled) enable imaging applications.

- Anticancer Agents : Boron neutron capture therapy (BNCT) via ¹⁰B enrichment.

Validation : Test in vitro binding assays (e.g., fluorescence polarization) .

Advanced: How to analyze competing reaction pathways during functionalization of this compound?

Q. Methodological Answer :

- Mechanistic Probes : Use deuterated analogs to study kinetic isotope effects.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state geometries.

- In Situ Monitoring : ReactIR or HPLC-MS tracks intermediate formation.

Case Study : ’s meta-selectivity vs. para byproducts—quench reactions at intervals to identify competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.